molecular formula C21H26N2O4 B268948 N,N-diethyl-4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide

N,N-diethyl-4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide

Cat. No. B268948
M. Wt: 370.4 g/mol
InChI Key: QGCDSWVWKFTJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is a chemical compound that is commonly referred to as Compound 29. It is a small molecule inhibitor that has been developed for the treatment of cancer. Compound 29 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

Compound 29 works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting the activity of BRD4, Compound 29 prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Compound 29 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the expression of genes that are involved in cell proliferation and survival. In addition, Compound 29 has been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Compound 29 in lab experiments is its specificity for BRD4. This allows researchers to study the role of BRD4 in cancer development and progression. However, one limitation of using Compound 29 is its relatively low potency compared to other BRD4 inhibitors.

Future Directions

There are several future directions for the research on Compound 29. One direction is to optimize the synthesis method to improve the potency of the compound. Another direction is to study the combination of Compound 29 with other anticancer agents to enhance its efficacy. Additionally, the role of BRD4 in other diseases, such as inflammation and cardiovascular disease, could be investigated using Compound 29 as a research tool.

Synthesis Methods

The synthesis of Compound 29 involves several steps. The first step is the preparation of 4-methoxyphenol, which is then reacted with 2-bromopropane to form 2-(4-methoxyphenoxy)propanol. The next step is the reaction of 2-(4-methoxyphenoxy)propanol with N,N-diethyl-4-aminobenzoyl chloride to form Compound 29.

Scientific Research Applications

Compound 29 has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Compound 29 has been found to be effective against a range of cancer types, including breast, lung, colon, and pancreatic cancer.

properties

Product Name

N,N-diethyl-4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N,N-diethyl-4-[2-(4-methoxyphenoxy)propanoylamino]benzamide

InChI

InChI=1S/C21H26N2O4/c1-5-23(6-2)21(25)16-7-9-17(10-8-16)22-20(24)15(3)27-19-13-11-18(26-4)12-14-19/h7-15H,5-6H2,1-4H3,(H,22,24)

InChI Key

QGCDSWVWKFTJTE-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.